molecular formula BrO2P B14426577 CID 22076514 CAS No. 82867-98-9

CID 22076514

Cat. No.: B14426577
CAS No.: 82867-98-9
M. Wt: 142.88 g/mol
InChI Key: GOTCBRJMXCTKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While direct data on CID 22076514 is absent, the evidence highlights methodologies for characterizing similar compounds, such as GC-MS analysis, vacuum distillation for fractionation, and structural elucidation via mass spectrometry . These techniques are critical for determining molecular weight, solubility, and bioactivity profiles.

Properties

CAS No.

82867-98-9

Molecular Formula

BrO2P

Molecular Weight

142.88 g/mol

InChI

InChI=1S/BrO2P/c1-4(2)3

InChI Key

GOTCBRJMXCTKTG-UHFFFAOYSA-N

Canonical SMILES

O=P(=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 22076514 involves multiple steps, including specific reaction conditions and reagents. Detailed synthetic routes are often documented in scientific literature and patents, ensuring precise replication and consistency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: CID 22076514 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques.

Scientific Research Applications

CID 22076514 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and processes.

Mechanism of Action

The mechanism of action of CID 22076514 involves specific molecular targets and pathways. It interacts with certain proteins or enzymes, leading to changes in cellular processes. Understanding its mechanism of action is crucial for its application in therapeutic and industrial settings.

Comparison with Similar Compounds

Indole Derivatives

Compounds like 6-bromo-1H-indole-2-carboxylic acid (CID 252137, CAS 7254-19-5) share a brominated indole core, a scaffold prevalent in drug discovery. Key differences include:

  • Molecular weight : CID 252137 has a molecular weight of 240.05 g/mol, whereas this compound’s weight is undefined but likely higher if substituted with additional functional groups.
  • Polarity : CID 252137 exhibits high molecular polarity (TPSA: 67.15 Ų) and moderate solubility (0.052 mg/ml), whereas oscillatoxin derivatives (e.g., CID 101283546) display lower solubility due to lipophilic side chains .

Boronic Acid Derivatives

CID 53216313 (CAS 1046861-20-4) is a boronic acid with a molecular formula C₆H₅BBrClO₂. Compared to this compound:

  • Synthetic accessibility : CID 53216313 is synthesized via palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂), a method adaptable to brominated analogs like this compound .

Oscillatoxin Derivatives

Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are marine toxins with polyether structures. Key contrasts:

  • Toxicity : Oscillatoxins disrupt ion channels, while this compound’s hypothetical indole/boronic acid structure may target metabolic enzymes or receptors .
  • Synthesis complexity : Oscillatoxins require multi-step biosynthesis, whereas this compound’s synthesis (if similar to CID 252137) might involve simpler coupling reactions .

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of this compound and Analogues

Property This compound (Inferred) CID 252137 CID 53216313 Oscillatoxin D
Molecular Formula Undefined C₉H₆BrNO₂ C₆H₅BBrClO₂ C₃₂H₅₄O₉
Molecular Weight (g/mol) 240.05 235.27 582.76
Solubility (mg/ml) 0.052 0.24 <0.001 (lipophilic)
BBB Permeability Likely high Yes Yes No
CYP Inhibition Potential (e.g., CYP1A2) CYP1A2 None Undefined

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.